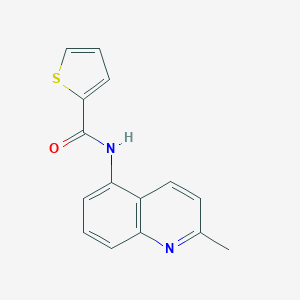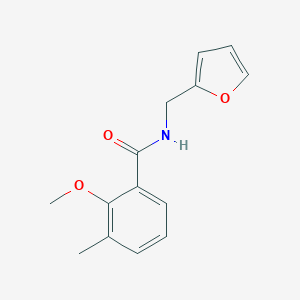
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide, also known as MQT, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. MQT is a highly conjugated heterocyclic compound that possesses a unique molecular structure, which makes it an attractive candidate for drug design and development.
Mécanisme D'action
The mechanism of action of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the detection of metal ions in biological systems. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has also been shown to have low toxicity, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in laboratory experiments is its relatively simple synthesis, which makes it readily accessible to researchers. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide also exhibits potent anticancer activity and has low toxicity, making it a promising candidate for drug development. However, one of the limitations of using N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research involving N-(2-methylquinolin-5-yl)thiophene-2-carboxamide. One potential area of research is the development of novel analogs of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide with improved properties for drug development. Another area of research is the investigation of the mechanism of action of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide, which could lead to a better understanding of its potential applications in cancer therapy. Additionally, the use of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Overall, the potential applications of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide in various scientific fields make it an exciting area of research for future studies.
Méthodes De Synthèse
The synthesis of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide involves several steps, starting from the reaction of 2-methylquinoline with thiophene-2-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with an amine, such as methylamine, to yield the desired product. The synthesis of N-(2-methylquinolin-5-yl)thiophene-2-carboxamide is relatively simple and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In materials science, N-(2-methylquinolin-5-yl)thiophene-2-carboxamide has been used as a building block for the synthesis of novel organic semiconductors with potential applications in electronic devices.
Propriétés
Formule moléculaire |
C15H12N2OS |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
N-(2-methylquinolin-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N2OS/c1-10-7-8-11-12(16-10)4-2-5-13(11)17-15(18)14-6-3-9-19-14/h2-9H,1H3,(H,17,18) |
Clé InChI |
IDHFAVNSFNRYCU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)